molecular formula C20H24N6O B5432540 6-(diethylaminomethyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

6-(diethylaminomethyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B5432540
M. Wt: 364.4 g/mol
InChI Key: PQVUNAHPDDQPPX-UHFFFAOYSA-N
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Description

6-(diethylaminomethyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with a cyclopenta[b]pyridine moiety, making it an interesting subject for scientific research.

Properties

IUPAC Name

6-(diethylaminomethyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-3-25(4-2)12-14-10-22-19-16(11-23-26(19)13-14)20(27)24-17-8-7-15-6-5-9-21-18(15)17/h5-6,9-11,13,17H,3-4,7-8,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVUNAHPDDQPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CN2C(=C(C=N2)C(=O)NC3CCC4=C3N=CC=C4)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(diethylaminomethyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the direct oxidation of 2,3-cyclopentenopyridine analogues to obtain the cyclopenta[b]pyridine moiety. This reaction can be catalyzed by manganese triflate (Mn(OTf)2) and uses tert-butyl hydroperoxide (t-BuOOH) as the oxidant at 25°C in water, yielding high chemoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar catalytic systems and reaction conditions could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(diethylaminomethyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidants like t-BuOOH.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diethylaminomethyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the corresponding ketones or alcohols, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-(diethylaminomethyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but its unique structure suggests it could have multiple modes of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(diethylaminomethyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its combination of a pyrazolo[1,5-a]pyrimidine core and a cyclopenta[b]pyridine moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for further research.

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